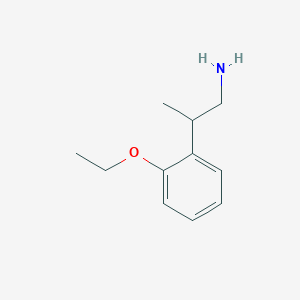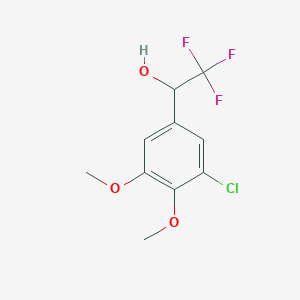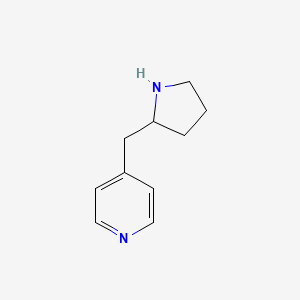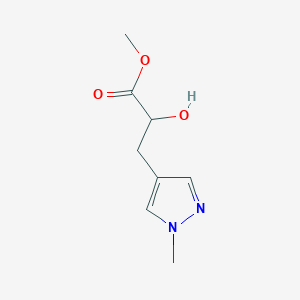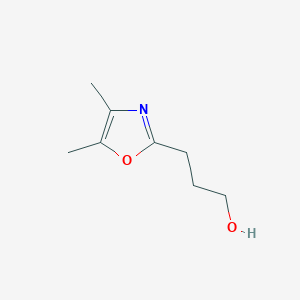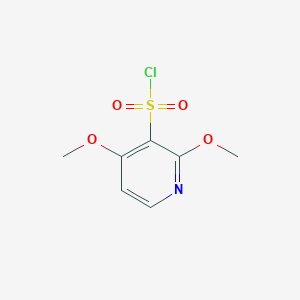
2,4-Dimethoxypyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO4S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethoxypyridine-3-sulfonyl chloride can be synthesized through the diazotization of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of a sulfonyl chloride reagent.
Industrial Production Methods
In industrial settings, the preparation of pyridine-3-sulfonyl chlorides, including this compound, can be achieved using microchannel reactors. This method involves the rapid diazotization of 3-aminopyridine with isoamyl nitrite and subsequent reaction with thionyl chloride . This approach offers advantages such as mild reaction conditions, high yield, and good product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the substitution process.
Major Products Formed
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Scientific Research Applications
2,4-Dimethoxypyridine-3-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxypyridine-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify various substrates, including organic molecules and biomolecules, by introducing sulfonyl groups.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: A simpler analog without the methoxy groups.
2,4-Dichloropyridine-3-sulfonyl chloride: A similar compound with chlorine substituents instead of methoxy groups.
Uniqueness
2,4-Dimethoxypyridine-3-sulfonyl chloride is unique due to the presence of methoxy groups at the 2 and 4 positions of the pyridine ring. These substituents can influence the compound’s reactivity and properties, making it distinct from other pyridine-3-sulfonyl chlorides.
Properties
Molecular Formula |
C7H8ClNO4S |
|---|---|
Molecular Weight |
237.66 g/mol |
IUPAC Name |
2,4-dimethoxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO4S/c1-12-5-3-4-9-7(13-2)6(5)14(8,10)11/h3-4H,1-2H3 |
InChI Key |
OWZRNKPTVDTVKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)
